
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromine atom on the pyridine ring and an acetamide group attached to the oxygen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromopyridin-3-ol and N,N-dimethylacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2-bromopyridin-3-ol with the amide group of N,N-dimethylacetamide. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen atom, forming 2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-(2-hydroxypyridin-3-yl)oxy-N,N-dimethylacetamide.
Substitution: Substitution reactions can occur at the bromine atom, where various nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide
Reduction: 2-(2-hydroxypyridin-3-yl)oxy-N,N-dimethylacetamide
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-(2-Chloropyridin-3-yl)oxy-N,N-dimethylacetamide
2-(2-Fluoropyridin-3-yl)oxy-N,N-dimethylacetamide
2-(2-Iodopyridin-3-yl)oxy-N,N-dimethylacetamide
Uniqueness: 2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which imparts different chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic applications.
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)8(13)6-14-7-4-3-5-11-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSLPJRVNGALSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(N=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
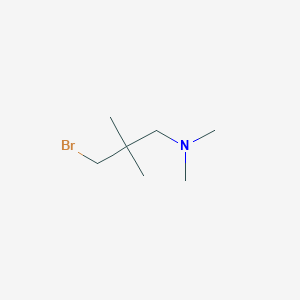
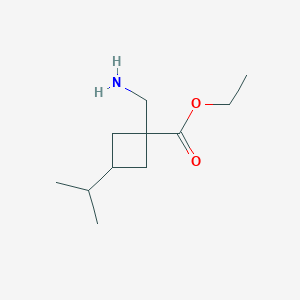
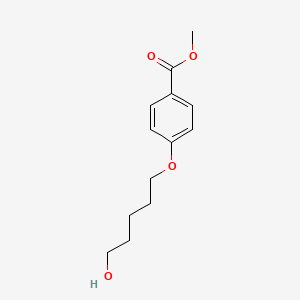

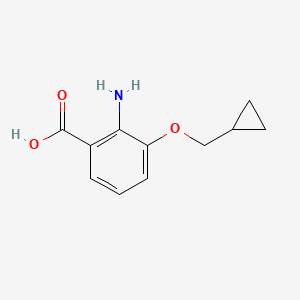
![[Cyclopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7939792.png)
![[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B7939802.png)
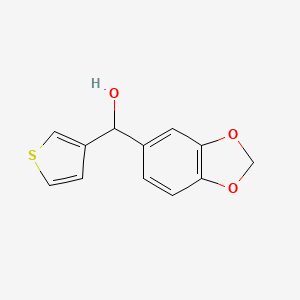

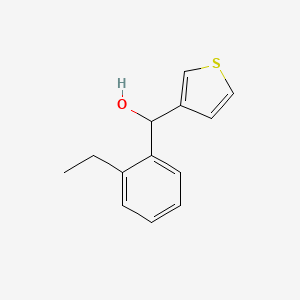
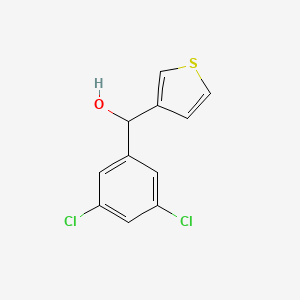
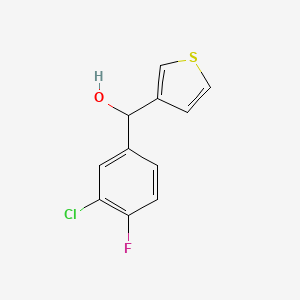
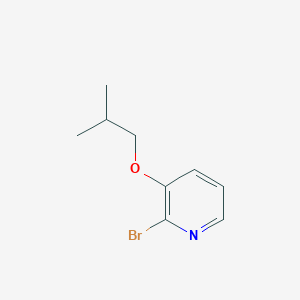
![1-[(Boc-amino)methyl]cyclopentanol](/img/structure/B7939860.png)
